2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione is a heterocyclic compound that contains both piperidine and isoindoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione typically involves the reaction of 3,6-dimethylphthalic anhydride with a suitable amine to form the isoindoline structure. This intermediate is then reacted with a piperidine derivative to introduce the piperidyl group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of inflammatory cytokines, which could have implications in treating inflammatory diseases.
Medicine: Investigated for its potential therapeutic effects in various medical conditions, including cancer and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione involves its interaction with specific molecular targets, such as inflammatory cytokines. By binding to these targets, the compound can inhibit their activity, thereby reducing inflammation. The pathways involved in this process include the modulation of signaling cascades that regulate cytokine production and release.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperid-3-yl)phthalimides: These compounds share a similar structure but differ in the substitution pattern on the isoindoline ring.
1-oxo-2-(2,6-dioxopiperid-3-yl)isoindolines: These compounds have a similar core structure but may have different functional groups attached.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both piperidine and isoindoline structures
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-7-3-2-4-8-11(7)14(20)16(13(8)19)9-5-6-10(17)15-12(9)18/h2-4,9H,5-6H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEJOCVNXNAMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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